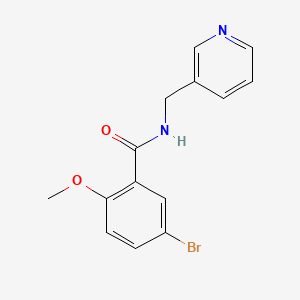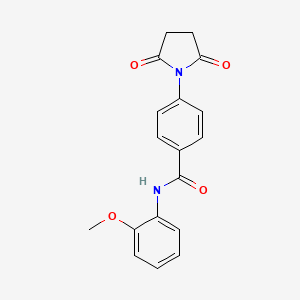![molecular formula C13H11ClN2O3 B5819569 N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide, also known as Furamidine, is a synthetic compound that belongs to the family of furamidine analogues. Furamidine has been extensively studied for its effectiveness in treating various diseases, including trypanosomiasis, leishmaniasis, and malaria.
Mechanism of Action
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide works by inhibiting the DNA synthesis of the parasites. It binds to the minor groove of the DNA and interferes with the normal functioning of the DNA replication machinery. This leads to the death of the parasites.
Biochemical and Physiological Effects
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide has been shown to have low toxicity and is well tolerated in animals. It has been found to be effective in reducing the parasitic load in infected animals. It has also been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.
Advantages and Limitations for Lab Experiments
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide has several advantages for lab experiments. It is easy to synthesize and has low toxicity. It has been extensively studied in animal models and has shown promising results. However, it has some limitations as well. It is not effective against all types of parasites and may require combination therapy with other drugs to achieve maximum efficacy.
Future Directions
There are several future directions for the research on N-[4-(acetylamino)-2-chlorophenyl]-2-furamide. One area of research is the development of more potent analogues of N-[4-(acetylamino)-2-chlorophenyl]-2-furamide that can be effective against a wider range of parasites. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-[4-(acetylamino)-2-chlorophenyl]-2-furamide in humans. This will help in the development of effective dosing regimens for the drug. Additionally, the use of N-[4-(acetylamino)-2-chlorophenyl]-2-furamide in combination therapy with other drugs needs to be further explored to maximize its efficacy.
Synthesis Methods
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide can be synthesized using a multistep process that involves the reaction of 2-amino-4-chlorophenol with acetic anhydride to form N-(acetylamino)-2-chlorophenyl acetamide. This intermediate is then reacted with furfurylamine in the presence of a catalyst to form N-[4-(acetylamino)-2-chlorophenyl]-2-furamide. The purity and yield of the compound can be improved by recrystallization and purification techniques.
Scientific Research Applications
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide has been extensively studied for its effectiveness in treating various diseases caused by protozoan parasites. It has been found to be effective against Trypanosoma brucei, the causative agent of African trypanosomiasis, and Leishmania donovani, the causative agent of visceral leishmaniasis. It has also been shown to be effective against Plasmodium falciparum, the causative agent of malaria.
properties
IUPAC Name |
N-(4-acetamido-2-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8(17)15-9-4-5-11(10(14)7-9)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUGYOCFEAZZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

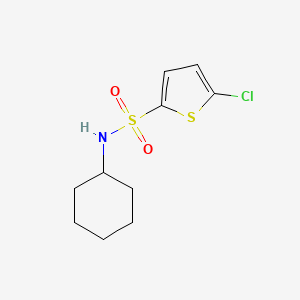
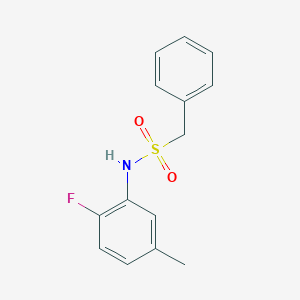
![N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)
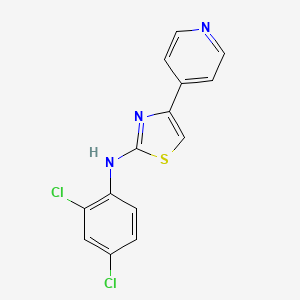

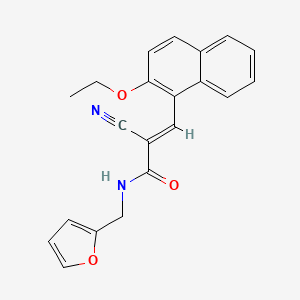

![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)
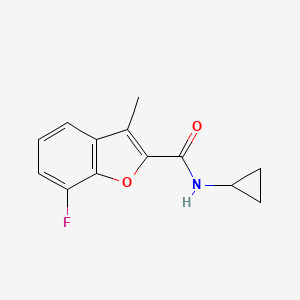
![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)
